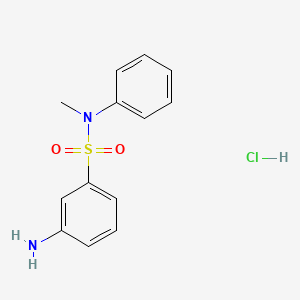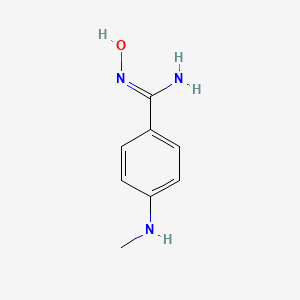
3-(m-Tolyl)cyclohexanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(m-Tolyl)cyclohexanone is an organic compound with the molecular formula C13H16O It consists of a cyclohexanone ring substituted with a meta-tolyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-(m-Tolyl)cyclohexanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of cyclohexanone with m-tolyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Another method involves the hydrogenation of 3-(m-Tolyl)phenol using a suitable catalyst like palladium on carbon. This reaction is carried out under high pressure and temperature to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions allows for efficient large-scale synthesis of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-(m-Tolyl)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield alcohols or hydrocarbons, depending on the reducing agent used. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups. Reagents such as Grignard reagents or organolithium compounds are often used in these reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Grignard reagents, organolithium compounds, and halogenating agents.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, hydrocarbons.
Substitution: Various substituted cyclohexanones and related derivatives.
Wissenschaftliche Forschungsanwendungen
3-(m-Tolyl)cyclohexanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of fine chemicals, fragrances, and as a precursor for the synthesis of other industrially important compounds.
Wirkmechanismus
The mechanism of action of 3-(m-Tolyl)cyclohexanone involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo various chemical transformations, which can lead to the formation of biologically active species. These interactions can affect cellular processes and pathways, leading to the observed biological activities.
Vergleich Mit ähnlichen Verbindungen
3-(m-Tolyl)cyclohexanone can be compared with other similar compounds such as:
3-(o-Tolyl)cyclohexanone: Similar structure but with the tolyl group in the ortho position.
3-(p-Tolyl)cyclohexanone: Similar structure but with the tolyl group in the para position.
Cyclohexanone: The parent compound without the tolyl substitution.
3-(m-Tolyl)phenol: A related compound with a hydroxyl group instead of a ketone.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound for various synthetic and research applications.
Eigenschaften
CAS-Nummer |
335259-41-1 |
|---|---|
Molekularformel |
C13H16O |
Molekulargewicht |
188.26 g/mol |
IUPAC-Name |
3-(3-methylphenyl)cyclohexan-1-one |
InChI |
InChI=1S/C13H16O/c1-10-4-2-5-11(8-10)12-6-3-7-13(14)9-12/h2,4-5,8,12H,3,6-7,9H2,1H3 |
InChI-Schlüssel |
IHNGMFFDLQMEPV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C2CCCC(=O)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-amino-N-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]propanamide](/img/structure/B13083518.png)

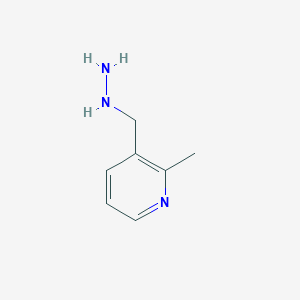
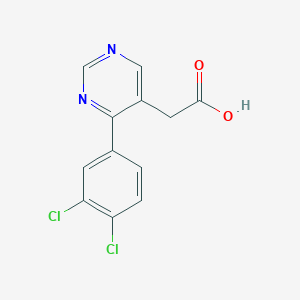
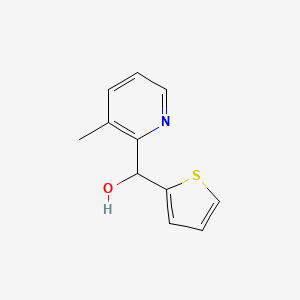


![cis-1-Benzyl 6-tert-butyl 4a-ethyl hexahydro-1H-pyrrolo[3,4-b]pyridine-1,4a,6(2H)-tricarboxylate](/img/structure/B13083570.png)
![N-[(2S)-2-[acetyl(cyclopropyl)amino]cyclohexyl]-2-amino-3-methylbutanamide](/img/structure/B13083576.png)

